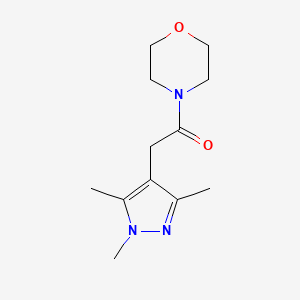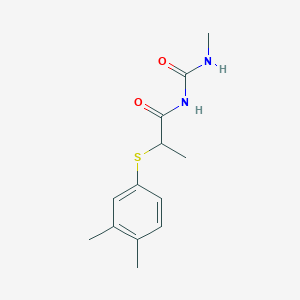![molecular formula C14H16N2O3 B7505460 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione, also known as MPTP, is a pyrimidine derivative that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of complex I of the mitochondrial electron transport chain, which has led to its use as a tool in studying Parkinson's disease and other neurodegenerative disorders. In
作用機序
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is a potent inhibitor of complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death. The metabolism of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione to MPP+ in the brain also contributes to its neurotoxic effects.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been shown to cause a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death. In the brain, 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
実験室実験の利点と制限
The use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in scientific research has several advantages, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. However, there are also limitations to its use, including the fact that it is a potent neurotoxin that can be dangerous if mishandled.
将来の方向性
There are several future directions for research involving 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. One area of interest is the development of new drugs that can selectively target complex I of the mitochondrial electron transport chain, without the neurotoxic effects of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. Another area of interest is the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the mechanisms of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione-induced neurotoxicity, with the aim of developing new treatments for Parkinson's disease and other neurodegenerative disorders.
合成法
The synthesis of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione involves the reaction of 4-methylphenol with ethyl 2-cyanoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, which is subsequently hydrolyzed to yield 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. The overall yield of this synthesis is approximately 50%.
科学的研究の応用
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been widely used as a tool in scientific research, particularly in the study of Parkinson's disease. 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This has led to the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a model for Parkinson's disease in animal studies.
特性
IUPAC Name |
1,3-dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)19-9-11-8-13(17)16(3)14(18)15(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZTXXMTAFUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)


![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)

![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)




